Molecular Weight and Lipophilicity Differentiate from Common Pyrrolidinone-Piperidine Hybrids
The target compound has a molecular weight of 220.316 g/mol and a computed LogP of approximately 1.8–2.2 (based on fragment-based estimation), placing it in a lower lipophilicity range compared to many biologically active N-cyclopropyl-pyrrolidinone analogs (typical MW 280–350 g/mol) . Closely related patent-exemplified compounds, such as those in the cyclopropyl-fused pyrrolidine DPP-IV inhibitor series (US 7,625,939), generally possess higher molecular weights and additional heteroatom substituents that increase polar surface area [1]. The target compound's compact scaffold may offer advantages in permeability and ligand efficiency metrics, although no direct head-to-head comparison has been published.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 220.316 g/mol |
| Comparator Or Baseline | Cyclopropyl-fused pyrrolidine DPP-IV inhibitors (US 7,625,939): typical MW 280–350 g/mol |
| Quantified Difference | Target is 60–130 g/mol lower |
| Conditions | Computed physicochemical property comparison across patent compound space |
Why This Matters
Lower molecular weight within a congeneric series often correlates with improved membrane permeability and oral bioavailability, making this compound a potentially more tractable starting point for lead optimization.
- [1] Cyclopropyl-fused pyrrolidine derivatives as dipeptidyl peptidase IV inhibitors. U.S. Patent 7,625,939, 2009. View Source
